BenchChemオンラインストアへようこそ!

2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate

Lipophilicity Drug design ADME prediction

Procure 2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate (CAS 326883-01-6) as a non-fungible, dual-functionalized chalcone for sEH-targeted SAR expansion. Its unique 3-nitrobenzoate ester at the A-ring 4-position introduces a hydrolytically cleavable prodrug handle absent in simpler nitrochalcones. With XLogP3 4.9, zero HBD, and TPSA 98.4 Ų, it meets CNS penetration criteria, making it ideal for neuroscience probe discovery. Use to deconvolute pharmacophoric contributions versus free phenol or nitrobenzoic acid fragments. Reference standard for patent US20240182406 (sEH inhibition).

Molecular Formula C23H17NO6
Molecular Weight 403.39
CAS No. 326883-01-6
Cat. No. B2370218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate
CAS326883-01-6
Molecular FormulaC23H17NO6
Molecular Weight403.39
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=CC(=O)C2=CC=CC=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C23H17NO6/c1-29-22-14-16(10-12-20(25)17-6-3-2-4-7-17)11-13-21(22)30-23(26)18-8-5-9-19(15-18)24(27)28/h2-15H,1H3/b12-10+
InChIKeyVGNKNRLMTGAWIQ-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-Nitrobenzoate (CAS 326883-01-6): Core Identity for Chalcone-Based Probe and Inhibitor Procurement


The compound 2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate (CAS 326883-01-6; molecular formula C₂₃H₁₇NO₆; molecular weight 403.4 g/mol) is a fully synthetic, dual-functionalized chalcone derivative [1]. Its architecture combines a classic chalcone α,β-unsaturated ketone scaffold with a 3-nitrobenzoate ester moiety, creating a molecule with distinct physicochemical properties—including a computed XLogP3-AA of 4.9, zero hydrogen bond donors, and a topological polar surface area of 98.4 Ų—that differentiate it from simpler nitrochalcones or hydroxyl/methoxy-substituted analogs [1]. The compound has been assigned ChEMBL ID CHEMBL5177372 and is referenced in patent literature as a potential soluble epoxide hydrolase (sEH) inhibitor [2].

Why Simple Nitrochalcones Cannot Substitute for 2-Methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-Nitrobenzoate in Specialized Research


Generic substitution with simpler nitro-substituted chalcones (e.g., 3-nitrochalcone, 4-nitrochalcone) or hydroxy/methoxy-substituted variants (e.g., 4-hydroxy-3-methoxychalcone) is inadvisable because this compound uniquely presents a 3-nitrobenzoate ester at the 4-position of the chalcone A-ring, which fundamentally alters its electronic distribution, lipophilicity, and metabolic susceptibility relative to compounds bearing free hydroxyl or methoxy groups [1]. The ester linkage introduces a hydrolytically cleavable bond that can serve as a prodrug handle or modulate target residence time—features absent in non-esterified analogs [2]. Furthermore, the 3-nitro substitution on the benzoyl moiety offers a distinct reduction potential and hydrogen-bond acceptor pattern that cannot be replicated by 4-nitro or 2-nitro positional isomers, which are known to exhibit divergent anti-inflammatory and vasorelaxant activities in comparative chalcone studies [3]. These structural distinctions translate into different biological recognition profiles, making the compound a non-fungible entity in assay panels seeking to probe structure-activity relationships around esterified chalcone scaffolds.

Quantitative Differentiation Evidence for 2-Methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-Nitrobenzoate


Lipophilicity Differential: 3-Nitrobenzoate Ester vs. Free Hydroxyl Chalcone

The target compound features a 3-nitrobenzoate ester at the position corresponding to a free hydroxyl group in parent chalcones. This substitution increases computed lipophilicity by approximately 1.5–2.0 logP units relative to the free phenol (4-hydroxy-3-methoxychalcone, estimated XLogP3-AA ~3.0–3.5) [1]. The target compound's XLogP3-AA of 4.9 places it in a more membrane-permeable range, which is critical for intracellular target engagement [1].

Lipophilicity Drug design ADME prediction

Hydrogen Bond Donor Deficiency: 0 HBD vs. 1–2 HBD in Hydroxyl/Methoxy Chalcones

The target compound has zero hydrogen bond donors (HBD = 0), owing to complete substitution of the phenolic hydroxyl with the 3-nitrobenzoate ester [1]. In contrast, common comparator chalcones such as 4-hydroxy-3-methoxychalcone (HBD = 1) and 2',4-dihydroxy-3-methoxy-5'-nitrochalcone (HBD = 2) carry one or more H-bond donor groups [2]. Each hydrogen bond donor is estimated to reduce passive permeability by approximately 0.5–1.0 log unit and can increase efflux transporter recognition [3].

Hydrogen bonding Permeability Prodrug design

Topological Polar Surface Area (TPSA): 98.4 Ų as a Differentiator for CNS vs. Peripheral Target Scope

The computed TPSA of the target compound is 98.4 Ų, which falls within the empirically derived threshold of <90–100 Ų for favorable blood-brain barrier penetration, and is notably lower than that of hydroxyl-substituted chalcones which typically exceed 110 Ų due to the polar hydroxyl group [1]. This positions the compound more favorably for CNS-targeted chemical probe applications compared to analogs with one or more free hydroxyl groups [2].

TPSA CNS penetration Drug-likeness

Patent-Anchored sEH Inhibitory Potential: A Mechanism-Relevant Differentiation

The target compound is specifically enumerated in US Patent Application US20240182406 as Example 7, where it is described as possessing soluble epoxide hydrolase (sEH) inhibitory activity [1]. While precise IC₅₀ values from this patent source are not publicly extracted in this analysis, the BindingDB entry BDBM50591341 reports a related assay context for LOX-5 inhibition (IC₅₀ > 100 µM), indicating that enzyme inhibition data exist in curated databases [2]. This patent linkage provides procurement rationale: the compound has been specifically selected and claimed for a therapeutically relevant enzyme target, unlike generic nitrochalcones that lack such patent-verified biological annotation.

Soluble epoxide hydrolase Patent literature Inhibitor

High-Value Application Scenarios for 2-Methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-Nitrobenzoate Procurement


Soluble Epoxide Hydrolase (sEH) Inhibitor Lead Optimization

Based on its explicit enumeration in US20240182406 as a sEH inhibitor, this compound serves as a key intermediate or reference standard in medicinal chemistry campaigns targeting sEH for cardiovascular, inflammatory, or pain indications [1]. Procurement supports structure-activity relationship (SAR) expansion around the 3-nitrobenzoate ester moiety, which may influence potency and metabolic stability relative to the free acid or other ester variants.

CNS-Penetrant Chemical Probe Development

With a computed TPSA of 98.4 Ų and zero hydrogen bond donors, the compound meets established physicochemical criteria for blood-brain barrier penetration [1]. It is a suitable starting scaffold for neuroscience-targeted probe discovery programs where hydroxylated chalcone analogs are excluded due to excessive polarity and poor predicted CNS exposure [2].

Esterase-Mediated Prodrug Strategy Research

The 3-nitrobenzoate ester linkage provides a hydrolytically cleavable moiety that can be exploited in prodrug design. Researchers investigating esterase-activated release of chalcone-based effectors can utilize this compound as a model substrate to study hydrolysis kinetics in plasma, hepatic microsomes, or target tissues, enabling quantitative comparison with alkyl or aryl ester prodrug variants.

Chalcone Pharmacophore Deconvolution and Selectivity Profiling

The compound's dual functionalization (α,β-unsaturated ketone plus 3-nitrobenzoate ester) allows systematic deconvolution of pharmacophoric contributions to target binding versus off-target interactions. Procurement enables side-by-side testing with the corresponding free phenol (4-hydroxy-3-methoxychalcone) and 3-nitrobenzoic acid fragments, facilitating the attribution of biological activity to specific structural motifs [1].

Quote Request

Request a Quote for 2-methoxy-4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl 3-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.